6-(4-Methylpiperazin-1-yl)pyridazin-3-ol
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Overview
Description
“6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C9H15N5 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Biological Activity
One of the key areas of interest has been the synthesis and evaluation of derivatives of 6-substituted-3(2H)-pyridazinones for their analgesic and anti-inflammatory activities. For instance, a study highlighted the preparation of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, demonstrating their potential in offering better analgesic and anti-inflammatory efficacy with a lower ulcerogenic effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
Chemical Synthesis and Structural Analysis
In another study, the synthesis, structure analysis, and computational studies of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrated the significance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. This work involved the elucidation of the compound's structure through X-ray diffraction and density functional theory (DFT) calculations, underscoring the pharmaceutical importance of pyridazine analogs (Sallam et al., 2021).
Pharmacological Applications
Further research into compounds structurally related to 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol has unveiled their potential in addressing various pharmacological needs. For example, a study on alpha(1)-adrenoceptor antagonists showcased the design, synthesis, and evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. These compounds were identified for their alpha(1)-adrenoceptor blocking properties, illustrating the utility of this compound analogs in developing treatments for conditions related to alpha(1)-adrenergic receptors (Betti et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, has been used as a reactant in the preparation of inhibitors for the cyclin-dependent kinase 4 (cdk4) . CDK4 is a key regulator of the cell cycle, and its inhibition can halt cell proliferation, making it a target in cancer therapies .
Mode of Action
If we consider its structural similarity to 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, it might interact with its targets (like cdk4) by binding to the active site, thereby inhibiting the kinase activity and disrupting the cell cycle .
Biochemical Pathways
Inhibition of CDK4 would prevent the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby halting cell proliferation .
Result of Action
If it acts as a cdk4 inhibitor, it could potentially halt cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)8-2-3-9(14)11-10-8/h2-3H,4-7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQLLHNCVUXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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